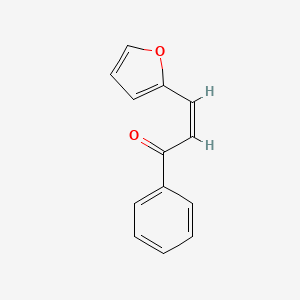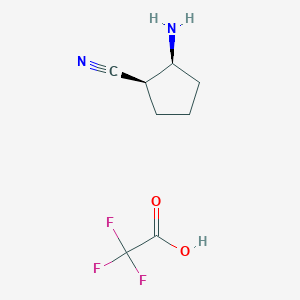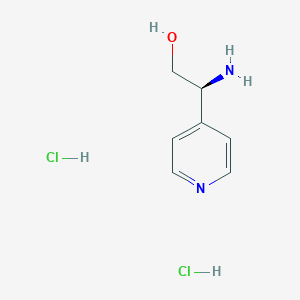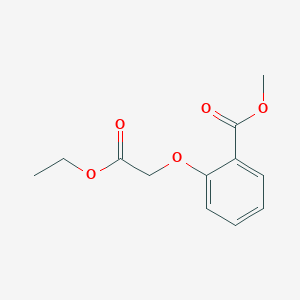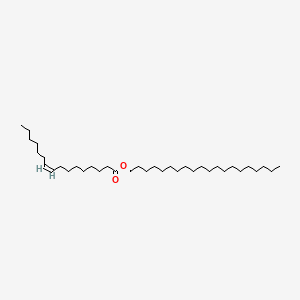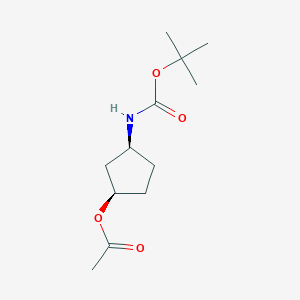![molecular formula C50H40N4 B3117651 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) CAS No. 2252187-21-4](/img/structure/B3117651.png)
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))
Vue d'ensemble
Description
“4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-amine))” is a chemical compound with the CAS Number: 1420471-57-3 . It has a molecular weight of 988.91 . The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for the compound is 1S/C58H36O16/c59-51(60)41-17-37(18-42(25-41)52(61)62)29-1-9-33(10-2-29)49(34-11-3-30(4-12-34)38-19-43(53(63)64)26-44(20-38)54(65)66)50(35-13-5-31(6-14-35)39-21-45(55(67)68)27-46(22-39)56(69)70)36-15-7-32(8-16-36)40-23-47(57(71)72)28-48(24-40)58(73)74/h1-28H,(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74) .Chemical Reactions Analysis
The compound’s aldehyde functional groups react with amines through imine condensation forming imine linkages within the COF networks . An example of a COF synthesized using this ligand is ETTA-PyTTA, obtained by combining 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrabenzaldehyde with 1,3,6,8-tetrakis(4-aminophenyl)pyrene .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 988.91 . The compound should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique
Porous Hydrogen-Bonded Organic Frameworks
A study by Suzuki, Tohnai, and Hisaki (2020) discusses a porous hydrogen-bonded organic framework (HOF) with unique properties. This HOF, constructed using 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid), demonstrates thermal stability up to 220 °C and a Brunauer-Emmett-Teller (BET) surface area of 555 m²/g. Additionally, this HOF exhibits mechanochromic behavior in fluorescence color and quantum efficiency, contributing to the development of functional porous organic materials with interwoven network structures (Suzuki, Tohnai, & Hisaki, 2020).
Covalent Organic Frameworks
Liu et al. (2018) describe a 3D woven covalent organic framework-500 (COF-500) formed by the reaction of an aldehyde-functionalized tetrahedral Cu(PDB)2PO2Ph2 complex with 4',4‴,4''''',4''''‴-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-amine) linkers. This crystalline porous metalated COF demonstrates dynamic behavior in response to tetrahydrofuran vapor, showcasing potential in various applications, including gas separation and photoluminescence studies (Liu et al., 2018).
Luminescent Metal-Organic Frameworks
Guan et al. (2020) developed a novel metal-organic framework (MOF) based on 4′,4‴,4″‴,4‴‴-(ethene-1,1,2,2-tetrayl)tetrakis(([1,1′-biphenyl]-4-carboxylic acid)) for luminescent sensing. This MOF, exhibiting strong emission in methanol suspension, is applied in the detection of Fe3+ in serum and bioimaging, highlighting its potential in clinical detection (Guan et al., 2020).
Fluorescence Detection
Hou et al. (2019) synthesized luminescent derivatives based on 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid). These compounds show strong fluorescence responses to specific metal ions and nitro compounds, demonstrating potential applications in sensing and detection technologies (Hou et al., 2019).
Electrochemical Properties
Schreivogel et al. (2006) investigated the electrochemical properties of tetrasubstituted tetraphenylethenes, including derivatives of 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-amine). This study provides insights into the electrochemical behavior and potential applications in electronic materials (Schreivogel et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is known that the compound has good conductivity and strong redox properties , which suggests that it may interact with its targets through electron transfer processes
Biochemical Pathways
Given its use in organic synthesis and pharmaceutical intermediates , it is likely that it may be involved in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
It is known that the compound is a solid at room temperature, insoluble in water but soluble in many organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents.
Result of Action
Given its good conductivity and strong redox properties , it is likely that it may influence electron transfer processes within cells, potentially affecting cellular energy production and other redox-sensitive processes.
Action Environment
The compound is stable at room temperature and should be stored in a dark place under an inert atmosphere This suggests that its action, efficacy, and stability may be influenced by environmental factors such as light exposure and the presence of reactive gases
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-amine)) are not well-studied due to its primary use in materials science rather than biochemistry. Its structural features suggest potential interactions with various biomolecules. For instance, the presence of multiple aromatic rings could facilitate π-π stacking interactions with proteins and nucleic acids .
Molecular Mechanism
Its structure suggests potential binding interactions with biomolecules through π-π stacking or hydrogen bonding .
Temporal Effects in Laboratory Settings
Its use in the synthesis of covalent organic frameworks (COFs) suggests it possesses good thermal and chemical stability .
Propriétés
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-aminophenyl)phenyl]ethenyl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H40N4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H,51-54H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFHGCJRSWUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)C8=CC=C(C=C8)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)
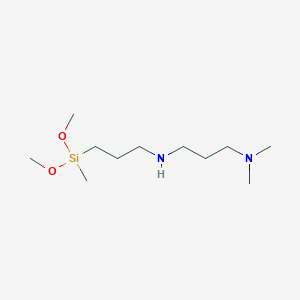
![2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)


